molecular formula C12H16O4 B14165344 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran CAS No. 923950-73-6

4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14165344
CAS No.: 923950-73-6
M. Wt: 224.25 g/mol
InChI Key: JLUAZWZQNMEXQD-UHFFFAOYSA-N
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Description

4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by the presence of three methoxy groups and a dihydrobenzopyran core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted phenol with an aldehyde in the presence of an acid catalyst, followed by methylation to introduce the methoxy groups. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of more saturated compounds.

    Substitution: Commonly involves the replacement of methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce fully saturated benzopyrans.

Scientific Research Applications

4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For instance, it could inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcoumarin: Another benzopyran derivative with similar structural features.

    6-Methylcoumarin: Known for its use in fragrances and flavorings.

    7-Methylcoumarin: Exhibits biological activities similar to 4,4,8-Trimethoxy-3,4-dihydro-2H-1-benzopyran.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and dihydrobenzopyran core differentiate it from other benzopyran derivatives, making it a valuable compound for various applications.

Properties

CAS No.

923950-73-6

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4,4,8-trimethoxy-2,3-dihydrochromene

InChI

InChI=1S/C12H16O4/c1-13-10-6-4-5-9-11(10)16-8-7-12(9,14-2)15-3/h4-6H,7-8H2,1-3H3

InChI Key

JLUAZWZQNMEXQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OCCC2(OC)OC

Origin of Product

United States

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